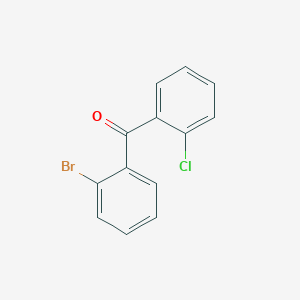

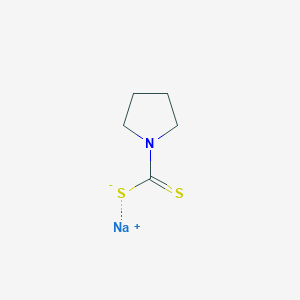

![molecular formula C6H2Br2S2 B1273552 2,5-Dibromothieno[3,2-b]thiophene CAS No. 25121-87-3](/img/structure/B1273552.png)

2,5-Dibromothieno[3,2-b]thiophene

Overview

Description

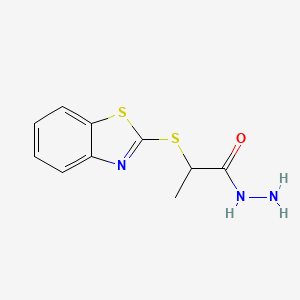

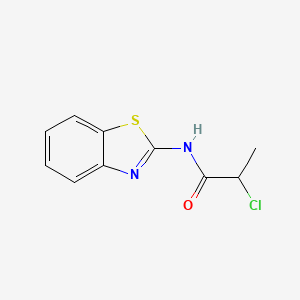

2,5-Dibromothieno[3,2-b]thiophene is a chemical compound with the empirical formula C6H2Br2S2 . It has a molecular weight of 298.02 . The compound is solid in form and is typically stored at temperatures below 0°C .

Synthesis Analysis

The synthesis of 2,5-Dibromothieno[3,2-b]thiophene can be achieved through bromination reactions starting from thiophene . A commonly used method involves reacting thiophene with bromine under suitable reaction conditions .Molecular Structure Analysis

The molecular structure of 2,5-Dibromothieno[3,2-b]thiophene consists of a thiophene ring fused with another thiophene ring at the 3 and 2 positions . The compound has two bromine atoms attached at the 2 and 5 positions of the fused thiophene ring .Chemical Reactions Analysis

The site-selective arylation of 2-arylthieno[3,2-b]thiophene occurs at predictable positions (i.e., at the C-3 or C-5 position) depending on the nature and size of the 2-aryl substituents . If the 2-aryl substituent bears an electron-withdrawing group, the next arylation takes place at the C-3 position .Physical And Chemical Properties Analysis

2,5-Dibromothieno[3,2-b]thiophene has a molecular weight of 298.0 g/mol . It has a topological polar surface area of 56.5 Ų and a complexity of 126 . The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications

Organic Electronics

2,5-Dibromothieno[3,2-b]thiophene: is a valuable compound in the field of organic electronics due to its excellent electrical properties. It serves as a building block for creating π-conjugated systems that are essential for organic semiconductors . These materials are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible displays and lighting applications.

Photovoltaic Materials

In the realm of solar energy, 2,5-Dibromothieno[3,2-b]thiophene is utilized to synthesize donor-acceptor copolymers. These copolymers are integral to the enhancement of power conversion efficiency (PCE) in organic solar cells . The compound’s ability to facilitate strong intermolecular networking makes it a prime candidate for creating more efficient and stable photovoltaic materials.

Pharmaceutical Research

Thienothiophenes, the class of compounds to which 2,5-Dibromothieno[3,2-b]thiophene belongs, have shown potential as templates for biologically active compounds. They have been explored for various pharmacological applications, including antiviral, antitumor, and antimicrobial activities . The compound’s structural properties make it a promising candidate for drug design and biodiagnostics.

Corrosion Inhibitors

In industrial chemistry, 2,5-Dibromothieno[3,2-b]thiophene derivatives are recognized for their role as corrosion inhibitors . These compounds can protect metals and alloys from corrosion, thereby extending the life of industrial machinery and reducing maintenance costs.

Optoelectronic Devices

The optoelectronic properties of 2,5-Dibromothieno[3,2-b]thiophene make it suitable for use in devices that convert electrical signals into photon signals and vice versa. Applications include light-harvesting technologies, semiconducting materials, and electroluminescent devices . Its use in these areas contributes to the development of advanced communication technologies and computing systems.

Organic Synthesis Intermediate

As an organic synthesis intermediate, 2,5-Dibromothieno[3,2-b]thiophene is frequently employed in the creation of various organic optoelectronic materials and semiconductor materials . Its conductive and optical properties are leveraged to produce materials for organic thin-film solar cells and organic light-emitting diodes (OLEDs), which are essential components in the next generation of electronic devices.

Future Directions

The future directions for 2,5-Dibromothieno[3,2-b]thiophene could involve its use in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells . Additionally, the compound’s lower energy gap and effective π-conjugation suggest potential applications in organic semiconductor devices .

Mechanism of Action

Target of Action

2,5-Dibromothieno[3,2-b]thiophene is an important organic synthesis intermediate . It is commonly used in the synthesis of organic optoelectronic materials and semiconductor materials . .

Mode of Action

The mode of action of 2,5-Dibromothieno[3,2-b]thiophene is primarily through its conductive and optical properties . These properties make it a potential candidate for use in organic optoelectronic devices such as organic thin-film solar cells and organic light-emitting diodes .

Result of Action

Its use in the synthesis of organic optoelectronic materials suggests that it may influence the properties of these materials, such as their light absorption and energy conversion capabilities .

properties

IUPAC Name |

2,5-dibromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDAUBNBDJUQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394013 | |

| Record name | 2,5-Dibromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromothieno[3,2-b]thiophene | |

CAS RN |

25121-87-3 | |

| Record name | 2,5-Dibromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25121-87-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,5-Dibromothieno[3,2-b]thiophene in the development of organic solar cells?

A: 2,5-Dibromothieno[3,2-b]thiophene serves as a key building block in synthesizing conjugated polymers used as p-type (electron donor) materials in organic solar cells [, ]. These polymers are combined with n-type materials to form the active layer where sunlight is absorbed, and charges are separated to generate electricity.

Q2: How does the position of the bromine atoms in dibromothienothiophene derivatives affect the performance of the resulting polymers in solar cells?

A: Research has shown that changing the bromine atom positions from the 3,6- to the 2,5-positions on the thieno[3,2-b]thiophene unit significantly impacts the properties of the resulting polymers []. The 2,5-dibromo isomer leads to a more planar polymer backbone with a reduced twist angle. This planarization enhances conjugation, resulting in a broader absorption spectrum, a higher highest occupied molecular orbital (HOMO) energy level, improved charge carrier mobility, and ultimately, enhanced power conversion efficiency in organic solar cells.

Q3: Can you elaborate on the impact of incorporating 2,5-Dibromothieno[3,2-b]thiophene into polymers containing anthracene units for organic solar cells?

A: Researchers have explored incorporating 2,5-Dibromothieno[3,2-b]thiophene, along with other units like bithiophene, into copolymers containing anthracene and benzotriazole to fine-tune the polymer's band gap and energy levels for optimal solar cell performance []. The inclusion of these units allows for adjusting the absorption spectrum and energy levels to better match the solar spectrum and improve charge transfer within the device, ultimately aiming to achieve higher power conversion efficiencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.